(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,6S)-rel-Bicyclo[410]heptan-2-aminepivalate is a bicyclic amine derivative This compound is characterized by its unique bicyclo[410]heptane structure, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[4.1.0]heptane core can be synthesized through a [2+2] cycloaddition reaction.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the amine with pivalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can convert the amine group to a primary amine or even further to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the bicyclic core provides rigidity, which can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.
Uniqueness
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate is unique due to its specific stereochemistry and the presence of both an amine group and a pivalate ester. This combination imparts distinct reactivity and potential for diverse applications compared to other bicyclic compounds .
Eigenschaften
Molekularformel |
C12H23NO2 |
---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
(1R,2R,6S)-bicyclo[4.1.0]heptan-2-amine;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H13N.C5H10O2/c8-7-3-1-2-5-4-6(5)7;1-5(2,3)4(6)7/h5-7H,1-4,8H2;1-3H3,(H,6,7)/t5-,6+,7+;/m0./s1 |
InChI-Schlüssel |
OKPQVROTXAJTRT-VWZUFWLJSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)O.C1C[C@H]2C[C@H]2[C@@H](C1)N |
Kanonische SMILES |
CC(C)(C)C(=O)O.C1CC2CC2C(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.